molecular formula C11H17Cl2FN2 B598499 1-(3-Fluorobenzyl)piperazine dihydrochloride CAS No. 199672-04-3

1-(3-Fluorobenzyl)piperazine dihydrochloride

Cat. No.: B598499
CAS No.: 199672-04-3
M. Wt: 267.169
InChI Key: BRNBEBNBUUJUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)piperazine dihydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various nucleophilic groups attached to the benzyl ring.

Scientific Research Applications

1-(3-Fluorobenzyl)piperazine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological systems and as a tool for investigating receptor-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)piperazine dihydrochloride
  • 1-(4-Fluorobenzyl)piperazine dihydrochloride
  • 1-(3,4-Difluorobenzyl)piperazine dihydrochloride

Uniqueness

1-(3-Fluorobenzyl)piperazine dihydrochloride is unique due to the specific position of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position may enhance its binding affinity to certain molecular targets compared to other fluorobenzyl derivatives.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBEBNBUUJUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697954
Record name 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199672-04-3
Record name 1-[(3-Fluorophenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.